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molecular formula C10H12N2 B581719 1-propyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1225586-53-7

1-propyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B581719
M. Wt: 160.22
InChI Key: RUCDIEOEVJXWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08309550B2

Procedure details

A solution of 1H-pyrrolo[2,3-c]pyridine (10 mmol) in DMF cooling on an ice bath was treated with NaH (143 mmol). After stirred at room temperature for thr iodopropane (26 mmol) was added dropwise. The mixture was allowed to react at room temperature for further 3 hrs. Upon cooling on an ice bath the mixture was quenched with 20 mL H2O, followed by extraction with diethyl ether (5×50 mL). The organic layers were combined, washed with brine, dried on MgSO4 and filtered. The solvent was evaporated and dried on a high vacuum to give 1-propyl-1H-pyrrolo[2,3-c]pyridine as orange oil. MS (ESI+) m/z 161.1063 (M+H)+.
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
143 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
26 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[CH:6][N:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.[H-].[Na+].I[CH2:13][CH2:14][CH3:15]>CN(C=O)C>[CH2:13]([N:1]1[C:5]2=[CH:6][N:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1)[CH2:14][CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
N1C=CC=2C1=CN=CC2
Name
Quantity
143 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
26 mmol
Type
reactant
Smiles
ICCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
to react at room temperature for further 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling on an ice bath the mixture
CUSTOM
Type
CUSTOM
Details
was quenched with 20 mL H2O
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethyl ether (5×50 mL)
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
dried on a high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1C=CC=2C1=CN=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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